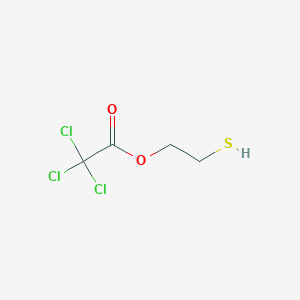
2-sulfanylethyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sulfanylethyl trichloroacetate is a chemical compound with the molecular formula C4H5Cl3O2S. It contains a total of 15 atoms: 5 hydrogen atoms, 4 carbon atoms, 2 oxygen atoms, 1 sulfur atom, and 3 chlorine atoms . This compound is characterized by the presence of an ester group and a thiol group, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-mercaptoethyl ester typically involves the esterification of trichloroacetic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of acetic acid, trichloro-, 2-mercaptoethyl ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-sulfanylethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercaptoethanol and trichloroethanol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-sulfanylethyl trichloroacetate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms involving thiol groups.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, trichloro-, 2-mercaptoethyl ester involves its interaction with molecular targets through its ester and thiol groups. The ester group can undergo hydrolysis to release acetic acid and 2-mercaptoethanol, which can further participate in various biochemical pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, trichloro-, methyl ester: Similar ester structure but lacks the thiol group.
Acetic acid, mercapto-: Contains a thiol group but lacks the trichloro substitution.
Trichloroacetic acid: Contains the trichloro group but lacks the ester and thiol functionalities.
Uniqueness
2-sulfanylethyl trichloroacetate is unique due to the presence of both ester and thiol groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
13306-59-7 |
|---|---|
Fórmula molecular |
C4H5Cl3O2S |
Peso molecular |
223.5 g/mol |
Nombre IUPAC |
2-sulfanylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2 |
Clave InChI |
YBDZCJFRDQTUCI-UHFFFAOYSA-N |
SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
SMILES canónico |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Key on ui other cas no. |
13306-59-7 |
Sinónimos |
Trichloroacetic acid 2-mercaptoethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















